1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine
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Overview
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine is a synthetic compound that belongs to the class of benzylpiperazine derivatives It is characterized by the presence of a bromo group and two methoxy groups on the phenyl ring, as well as a sulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-bromo-2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 4-phenylpiperazine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki-Miyaura coupling reaction).
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a reference compound in forensic laboratories for the analysis of benzylpiperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group may enhance the compound’s binding affinity to these targets, while the bromo and methoxy groups contribute to its overall pharmacological profile. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine can be compared with other benzylpiperazine derivatives, such as:
1-(4-Bromo-2,5-dimethoxyphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.
1-(4-Methoxyphenyl)sulfonyl-4-phenylpiperazine: Lacks the bromo group, which may affect its reactivity and binding affinity.
1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine: Contains a chloro group instead of a bromo group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-24-16-13-18(17(25-2)12-15(16)19)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTMSAKMTNDBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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